molecular formula C10H12ClF2NO B13712725 3-(3-(Difluoromethoxy)phenyl)azetidine hydrochloride

3-(3-(Difluoromethoxy)phenyl)azetidine hydrochloride

Cat. No.: B13712725
M. Wt: 235.66 g/mol
InChI Key: LTDSRKZYPYBMCN-UHFFFAOYSA-N
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Description

3-(3-(Difluoromethoxy)phenyl)azetidine hydrochloride is a chemical compound with the molecular formula C10H11F2NO·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of the difluoromethoxy group on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Difluoromethoxy)phenyl)azetidine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Difluoromethoxy)phenyl)azetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the difluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted azetidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(3-(Difluoromethoxy)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The azetidine ring can form hydrogen bonds and engage in π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Difluoromethoxy)phenyl)azetidine hydrochloride is unique due to the presence of the difluoromethoxy group on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H12ClF2NO

Molecular Weight

235.66 g/mol

IUPAC Name

3-[3-(difluoromethoxy)phenyl]azetidine;hydrochloride

InChI

InChI=1S/C10H11F2NO.ClH/c11-10(12)14-9-3-1-2-7(4-9)8-5-13-6-8;/h1-4,8,10,13H,5-6H2;1H

InChI Key

LTDSRKZYPYBMCN-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=CC=C2)OC(F)F.Cl

Origin of Product

United States

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